![molecular formula C23H25NO4 B3966030 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B3966030.png)
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide
Overview
Description
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide is a synthetic organic compound with the molecular formula C19H17NO4. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with benzyl bromide to form 7-(benzyloxy)-4-methylcoumarin. This intermediate is then reacted with N,N-diethylacetamide in the presence of a suitable base to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide can be compared with other coumarin derivatives, such as:
7-hydroxy-4-methylcoumarin: Known for its fluorescence properties and use in biochemical assays.
4-methylumbelliferone: Used as a substrate in enzymatic reactions and for its anti-inflammatory properties.
Coumarin-3-carboxylic acid: Studied for its anticoagulant and antimicrobial activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxy-N,N-diethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-4-24(5-2)22(25)15-27-18-11-12-19-16(3)20(23(26)28-21(19)14-18)13-17-9-7-6-8-10-17/h6-12,14H,4-5,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWWWWBMWXCOSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B3965947.png)
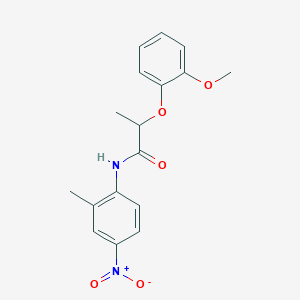
amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B3965960.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B3965965.png)
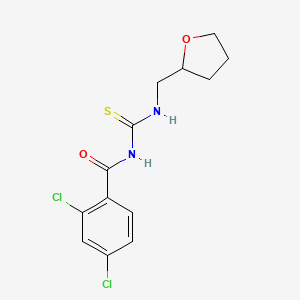
![N-(2-(3,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3965979.png)
![Methyl 4-[[2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetyl]amino]benzoate](/img/structure/B3965986.png)
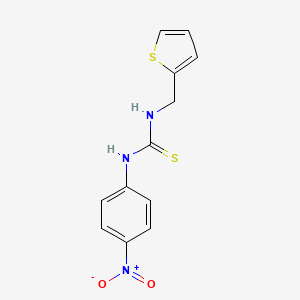

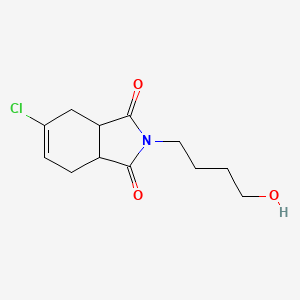
![2-[3-(4-bromophenoxy)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B3966021.png)

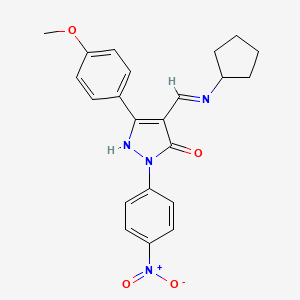
![methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3966058.png)
